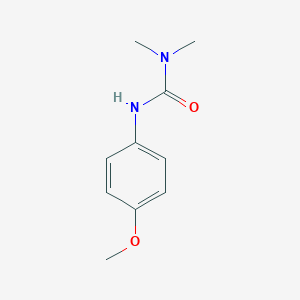

3-(4-Methoxyphenyl)-1,1-dimethylurea

Übersicht

Beschreibung

This would involve identifying the compound’s chemical formula, molecular weight, and structure. The compound’s IUPAC name would also be included.

Synthesis Analysis

This would detail the methods and reagents used to synthesize the compound, including any catalysts or solvents required.Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis

This would involve studying the compound’s reactivity, stability, and the types of chemical reactions it can undergo.Physical And Chemical Properties Analysis

This would include studying properties such as the compound’s melting point, boiling point, solubility, and spectral data.Wissenschaftliche Forschungsanwendungen

Phototransformation in Aqueous Solution

Metoxuron, a compound similar to 3-(4-Methoxyphenyl)-1,1-dimethylurea, undergoes specific photohydrolysis under UV irradiation, forming various photoproducts and increasing the toxicity to marine bacteria (Boulkamh, Harakat, Sehili, & Boule, 2001).

Soil Metabolism

Metoxuron and related compounds in soil convert to various metabolites, possibly through a free radical mechanism (Briggs & Ogilvie, 1971).

Optoelectronic and Charge Transport Properties

Certain derivatives of 3-(4-Methoxyphenyl)-1,1-dimethylurea, like Pechmann dyes, show potential as efficient materials for organic light-emitting diodes (OLEDs) due to their charge transfer behavior and optoelectronic properties (Wazzan & Irfan, 2019).

Directed Lithiation

Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea leads to high yields of substituted products, indicating its potential in synthetic chemistry (Smith, El‐Hiti, & Alshammari, 2013).

Photocatalytic Degradation Studies

Studies show the photocatalytic degradation of metoxuron in aqueous suspensions of TiO2, leading to the identification of intermediate photoproducts (Amine Khodja, Lavédrine, Richard, & Sehili, 2002).

Photocatalytic Degradation of Herbicides

The photocatalytic degradation of phenyl-urea herbicides like chlortoluron and chloroxuron under solar radiation using TiO2 embedded in a polyvinylidene fluoride matrix has been investigated, with several by-products identified (Amorisco, Losito, Carbonara, Palmisano, & Zambonin, 2006).

Corrosion Control of Mild Steel

The compound 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole demonstrates high inhibition efficiency in the acidic corrosion of mild steel, highlighting its potential in corrosion control (Bentiss et al., 2009).

PET Ligand for mGluR1 Receptors

A derivative of 3-(4-Methoxyphenyl)-1,1-dimethylurea, specifically [O-methyl-(11)C]dimethylamino-3(4-methoxyphenyl)-3H-pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-one, shows promise as a PET imaging agent for mGluR1 receptors (Prabhakaran et al., 2010).

Safety And Hazards

This would involve looking at the compound’s toxicity, flammability, and any precautions that need to be taken when handling it.

Zukünftige Richtungen

This would involve discussing potential applications for the compound and areas for future research.

For a specific compound like “3-(4-Methoxyphenyl)-1,1-dimethylurea”, you would need to consult scientific literature or databases for this information. If you have access to a university library or similar resource, they may be able to help you find more information. Alternatively, you could try searching in scientific databases such as PubMed, SciFinder, or Web of Science. Please note that not all compounds will have information available in every category. Some compounds may not have been extensively studied, and therefore little information may be available.

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-12(2)10(13)11-8-4-6-9(14-3)7-5-8/h4-7H,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLYWJDPJMDAQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00876065 | |

| Record name | N'-(4-METHOXYPHENYL)-N,N-DIMETHYLUREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00876065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxyphenyl)-1,1-dimethylurea | |

CAS RN |

7160-02-3 | |

| Record name | Urea, 3-(p-methoxyphenyl)-1,1-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007160023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-(4-METHOXYPHENYL)-N,N-DIMETHYLUREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00876065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-N-[(5-methylthiophen-2-yl)methyl]ethanamine](/img/structure/B183667.png)

![N,N-Dimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine](/img/structure/B183669.png)

![3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid](/img/structure/B183679.png)

![3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B183682.png)

![N-[(3-methylthiophen-2-yl)methyl]butan-1-amine](/img/structure/B183684.png)

![7-Chloro-6-nitrothieno[3,2-b]pyridine](/img/structure/B183685.png)

![3-[(4-Bromobenzyl)amino]-1-propanol](/img/structure/B183686.png)